

Technical Guide: Spectral Characterization of 4-Bromo-2-ethyl-6-methylphenol

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Compound of Interest

Compound Name: 4-Bromo-2-ethyl-6-methylphenol

Cat. No.: B8523840

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CAS Registry Number: 7564-39-8 Molecular Formula: C

H

BrO Molecular Weight: 215.09 g/mol

Introduction & Structural Context

4-Bromo-2-ethyl-6-methylphenol is a trisubstituted phenolic compound characterized by an asymmetric substitution pattern ortho to the hydroxyl group. This asymmetry breaks the magnetic equivalence often seen in symmetric analogs (e.g., 4-bromo-2,6-dimethylphenol), resulting in distinct, albeit closely spaced, NMR signals for the aromatic protons.

Accurate interpretation of its NMR data requires resolving the subtle electronic and steric differences between the ortho-methyl and ortho-ethyl groups. This guide provides the definitive assignment logic for structural verification.

Experimental Methodology (Standard Protocol)

To ensure reproducibility in spectral acquisition, the following parameters are recommended:

- Solvent: Deuterated Chloroform (CDCl_3) is the standard solvent. Dimethyl Sulfoxide- d_6 ($\text{DMSO-}d_6$) may be used to observe the labile hydroxyl proton clearly, though this will shift the OH signal significantly downfield.
- Internal Standard: Tetramethylsilane (TMS, 0.00 ppm).^[1]
- Concentration: ~15 mg in 0.6 mL solvent for ^1H NMR; ~40-50 mg for ^{13}C NMR.
- Temperature: 298 K (25°C).

^1H NMR Spectral Analysis

The proton NMR spectrum is dominated by the aliphatic signals of the alkyl groups and the splitting of the aromatic protons due to meta-coupling.

Summary of Chemical Shifts (, CDCl_3)

Assignment	Shift (ppm)	Multiplicity	Integration	Coupling Constant ()	Notes
H-a (Ethyl-CH)	1.22	Triplet (t)	3H	Hz	Typical terminal methyl.
H-b (Ar-CH)	2.23	Singlet (s)	3H	-	Ortho-methyl resonance.
H-c (Ethyl-CH)	2.60	Quartet (q)	2H	Hz	Benzylic methylene.
OH	4.80 - 5.20	Broad Singlet	1H	-	Exchangeable; shift varies with conc.
H-3 / H-5 (Ar-H)	7.10 - 7.18	Doublets (d)	2H	Hz	Meta-coupling visible; often overlaps.

Detailed Assignment Logic

- Symmetry Breaking: Unlike 4-bromo-2,6-dimethylphenol, where the aromatic protons appear as a singlet at

7.14, the ethyl group exerts a slightly different shielding effect than the methyl group. This results in two distinct doublets for H-3 and H-5, separated by

0.02–0.05 ppm.

- Aliphatic Region: The ethyl group is easily identified by the classic triplet-quartet pattern. The quartet at

2.60 is characteristic of a methylene group attached directly to an aromatic ring.

- Hydroxyl Proton: In CDCl₃

, the OH signal is broad due to rapid exchange. If D₂O

is added ("D₂O

shake"), this signal will disappear, confirming the assignment.

13C NMR Spectral Analysis

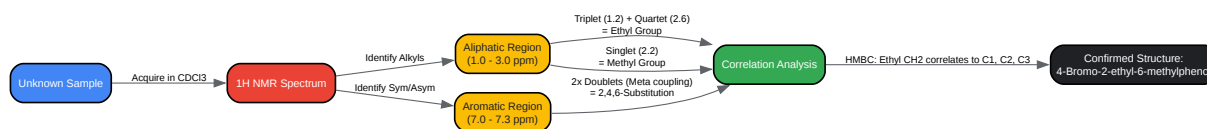
The Carbon-13 spectrum provides direct confirmation of the carbon skeleton, distinguishing the methyl and ethyl carbons clearly.

Summary of Chemical Shifts (δ, CDCl₃)

Carbon Type	Shift (ppm)	Assignment	Electronic Environment
Aliphatic	13.5	Ethyl-CH ₃	Terminal methyl.
Aliphatic	16.0	Ar-CH ₃	Ring-attached methyl.
Aliphatic	23.0	Ethyl-CH ₂	Benzylic carbon.
Aromatic	112.5	C-4 (C-Br)	Shielded by heavy atom effect (Br).
Aromatic	126.0	C-6 (C-Me)	Ortho-substitution site.
Aromatic	130.5	C-3 / C-5	Aromatic CH (Meta to OH).
Aromatic	131.0	C-2 (C-Et)	Ortho-substitution site.
Aromatic	151.0	C-1 (C-OH)	Deshielded by Oxygen (Ipso).

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure of **4-Bromo-2-ethyl-6-methylphenol** using 2D NMR correlations (HMBC and COSY).



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Figure 1: Logical workflow for structural confirmation via NMR spectral analysis.

Correlation Logic (HMBC)

To definitively distinguish this isomer from 4-bromo-3-ethyl-5-methylphenol:

- HMBC (Heteronuclear Multiple Bond Correlation):
 - The Methyl protons (2.23) will show a strong 3-bond correlation to the C-1 (C-OH) carbon (151.0).
 - The Ethyl methylene protons (2.60) will also show a strong 3-bond correlation to the same C-1 (C-OH) carbon.
 - This confirms that both alkyl groups are ortho to the hydroxyl group.

References

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Sources

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